DCDQ

描述

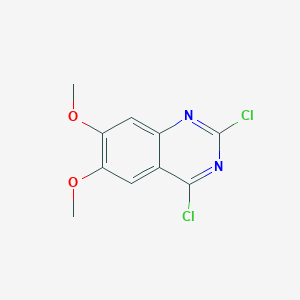

The exact mass of the compound 2,4-Dichloro-6,7-dimethoxyquinazoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-6,7-dimethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHKCBSVAZXEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182012 | |

| Record name | 2,4-Dichloro-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27631-29-4 | |

| Record name | 2,4-Dichloro-6,7-dimethoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27631-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6,7-dimethoxyquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027631294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLORO-6,7-DIMETHOXYQUINAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6720H065I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Developmental Coordination Disorder Questionnaire (DCDQ’07)

The Developmental Coordination Disorder Questionnaire (DCDQ’07) is a widely utilized parent-report screening instrument designed to identify children who may have Developmental Coordination Disorder (DCD). This guide provides a comprehensive overview of the questionnaire, its psychometric properties, and its application in research and clinical settings, tailored for an audience of researchers, scientists, and drug development professionals.

Introduction to the this compound’07

The this compound’07 is a 15-item questionnaire developed to be a simple, time-efficient, and cost-effective tool for screening children aged 5 to 15 years for DCD. It relies on parental observations of a child's motor performance in everyday situations. The questionnaire was revised from an earlier version to improve its psychometric properties and is now used globally, with validated translations in numerous languages. Its primary function is to determine if a more in-depth motor assessment by a trained professional is warranted.

Structure and Scoring

The 15 items of the this compound'07 are conceptually grouped into three distinct factors related to motor skill:

-

Control During Movement: This section assesses the child's ability to control their body while in motion, including tasks like running, jumping, and throwing a ball.

-

Fine Motor/Handwriting: This factor focuses on tasks requiring fine motor precision, such as writing, drawing, and handling small objects.

-

General Coordination: This includes items related to overall balance and coordination in various daily activities.

Parents rate their child's performance for each item on a 5-point Likert scale compared to their peers. Lower scores indicate a greater degree of difficulty with the described motor tasks. The total score ranges from 15 to 75, with lower scores suggesting a higher likelihood of DCD. Specific cutoff scores, which vary by age, are used to classify children into categories such as "indication of or suspect for DCD" and "not an indication of DCD."

Scoring and Interpretation

The total score is compared against age-specific cutoff points to classify a child's risk for DCD.

Table 1: this compound'07 Total Score Interpretation by Age Group

| Age Group | Total Score Range | Interpretation |

|---|---|---|

| 5 years 0 months to 7 years 11 months | 15 - 46 | Indication of or Suspect for DCD |

| 47 - 75 | Probably not DCD | |

| 8 years 0 months to 9 years 11 months | 15 - 55 | Indication of or Suspect for DCD |

| 56 - 75 | Probably not DCD | |

| 10 years 0 months to 15 years 0 months | 15 - 57 | Indication of or Suspect for DCD |

| 58 - 75 | Probably not DCD |

Note: These cutoff scores were established based on the original validation studies. Cultural and population differences may necessitate the validation of adjusted cutoff scores.

Psychometric Properties

The utility of a screening tool is determined by its reliability and validity. The this compound'07 has been rigorously evaluated and has demonstrated strong psychometric properties across numerous studies.

Reliability refers to the consistency and stability of the measurement.

Table 2: Reliability of the this compound'07

| Reliability Type | Measure | Value(s) | Study |

|---|---|---|---|

| Internal Consistency | Cronbach's Alpha | 0.94 | Wilson et al. (2009)[1] |

| Cronbach's Alpha (Full Scale) | 0.881 | Parmar et al. (2014) | |

| Cronbach's Alpha (Control During Movement) | 0.813 | Parmar et al. (2014) | |

| Cronbach's Alpha (Fine Motor/Handwriting) | 0.869 | Parmar et al. (2014) | |

| Cronbach's Alpha (General Coordination) | 0.728 | Parmar et al. (2014) | |

| Test-Retest Reliability | Intraclass Correlation Coefficient (ICC) | 0.94 | Tseng, Fu, Wilson, & Hu (2010)[2] |

| Intraclass Correlation Coefficient (ICC) | 0.97 | Prado, Magalhaes, & Wilson (2009)[2] |

Validity assesses whether the questionnaire truly measures the construct it is intended to measure (i.e., motor coordination difficulties).

Table 3: Validity of the this compound'07

| Validity Type | Comparison Measure | Value(s) | Study |

|---|---|---|---|

| Concurrent Validity | Movement Assessment Battery for Children (MABC) | r = 0.55 | Wilson et al. (2009)[1] |

| Test of Visual-Motor Integration (VMI) | r = 0.42 | Wilson et al. (2009)[1] | |

| Bruininks-Oseretsky Test of Motor Proficiency, 2nd Ed. (BOT-2) | r = 0.55 | de Moura et al. (2016) | |

| Construct Validity | Factor Analysis | A three-factor solution ("Control During Movement", "Fine Motor", "General Coordination") was confirmed, accounting for 70.3% of the variance. | Rivard et al. (2012)[3] |

| Diagnostic Accuracy | Overall Sensitivity | 85%[1][4] | Wilson et al. (2009) |

| Overall Specificity | 71%[1][4] | Wilson et al. (2009) |

Sensitivity refers to the ability of the test to correctly identify children with DCD, while specificity is the ability to correctly identify children without DCD.[2]

Experimental Protocols

The validation and application of the this compound'07 involve specific and detailed methodologies. Below is a generalized protocol synthesized from typical validation studies.

-

Participant Recruitment:

-

A large, population-based sample of children within the 5-15 year age range is recruited, often from schools or community centers, to establish normative data.

-

A second, clinically-referred sample of children with suspected or diagnosed motor difficulties is also recruited.

-

Exclusion criteria are clearly defined (e.g., neurological conditions that could explain motor difficulties, such as cerebral palsy).

-

-

Data Collection:

-

Parents/guardians of all participants are provided with the this compound'07 to complete. Demographic information (child's age, sex) is also collected.

-

A subgroup of children from both the community and clinical samples undergoes direct motor assessment by a trained professional using a gold-standard instrument, most commonly the Movement Assessment Battery for Children, Second Edition (MABC-2).

-

The administration of the this compound'07 and the MABC-2 are typically counterbalanced to avoid order effects.

-

-

Statistical Analysis:

-

Reliability: Internal consistency is assessed using Cronbach's alpha. Test-retest reliability is determined by having a subset of parents complete the questionnaire a second time after a short interval (e.g., 2-4 weeks) and calculating the Intraclass Correlation Coefficient (ICC).

-

Validity:

-

Concurrent validity is established by calculating the Pearson correlation coefficient between the this compound'07 total scores and the MABC-2 total scores.

-

Construct validity is often examined using factor analysis to confirm the three-factor structure of the questionnaire.[3] It is also assessed by comparing the mean this compound'07 scores between typically developing children and children diagnosed with DCD (using a t-test or ANOVA), with the expectation that the DCD group will have significantly lower scores.

-

-

Diagnostic Accuracy: Sensitivity and specificity are calculated using the MABC-2 as the reference standard. A Receiver Operating Characteristic (ROC) curve analysis is performed to determine the optimal cutoff scores for the this compound'07 that best balance sensitivity and specificity. Logistic regression modeling is often used to generate age-specific cutoff scores.[1][4]

-

Diagrams and Workflows

Visual representations of the conceptual structure and application of the this compound'07 can clarify its role in research and clinical practice.

Caption: Conceptual structure of the this compound'07.

References

- 1. Psychometric properties of the revised Developmental Coordination Disorder Questionnaire - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound.ca [this compound.ca]

- 3. Descriptive and factor analysis of the Developmental Coordination Disorder Questionnaire (this compound'07) in a population-based sample of children with and without Developmental Coordination Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parent Questionnaire Designed to Screen for Coordination Disorders in Children - this compound - The Developmental Coordination Disorder Questionnaire [this compound.ca]

Unveiling the Motor Mind: A Technical Guide to the DCDQ'07 Framework

For Immediate Release

A deep dive into the theoretical underpinnings of the Developmental Coordination Disorder Questionnaire (DCDQ'07), a critical screening tool for identifying motor coordination difficulties in children, is now available for researchers, scientists, and drug development professionals. This comprehensive guide details the instrument's core principles, psychometric properties, and the experimental protocols of its validation studies, offering a robust resource for those investigating motor development and related disorders.

The this compound'07 is a 15-item, parent-report questionnaire designed to identify children aged 5 to 15 years who may have Developmental Coordination Disorder (DCD).[1][2][3] Parents rate their child's motor performance on a 5-point Likert scale compared to their peers.[1][3] The questionnaire is a product of extensive research, evolving from an earlier version to the more psychometrically sound this compound'07, which was developed and validated with a large population-based sample.[1]

Theoretical Foundations: A Multi-faceted View of Motor Control

The theoretical framework of the this compound'07 is not explicitly defined by a single theory but is deeply rooted in contemporary models of motor learning and development. The questionnaire's focus on functional, everyday activities aligns with an ecological perspective on motor development, which emphasizes the interaction between the individual, the environment, and the task.[4][5] This approach recognizes that motor skills are not developed in isolation but are shaped by the context in which they are performed.

Furthermore, the this compound'07's assessment of various aspects of motor performance, from planning to execution, resonates with the Information Processing Theory of motor control.[6][7][8][9] This theory posits that the human motor system functions like a computer, involving sequential stages of stimulus identification, response selection, and response programming. Difficulties in any of these stages can lead to the coordination problems observed in DCD.

The Dynamic Systems Theory also provides a valuable lens through which to understand the this compound'07's theoretical basis. This theory views motor development as a self-organizing process arising from the complex interplay of multiple subsystems, including perceptual, cognitive, and musculoskeletal systems.[10][11][12][13][14] From this perspective, the this compound'07 can be seen as a tool that captures the functional outcomes of these dynamic and often variable interactions.

Psychometric Properties: A Reliable and Valid Screening Tool

The this compound'07 has demonstrated strong psychometric properties across numerous studies, establishing it as a reliable and valid instrument for screening for DCD.

Reliability

The internal consistency of the this compound'07, a measure of the correlation between different items on the same test, is consistently high. Studies have reported Cronbach's alpha values ranging from 0.85 to 0.94, indicating excellent internal consistency.[7][15] Test-retest reliability, which assesses the stability of the questionnaire's results over time, has also been shown to be high, with intraclass correlation coefficients (ICCs) of 0.9 or greater.[7]

| Reliability Metric | Value | Source |

| Internal Consistency (Cronbach's Alpha) | 0.85 - 0.94 | [7][15] |

| Test-Retest Reliability (ICC) | > 0.90 | [7] |

Validity

The validity of the this compound'07 has been established through various forms of evidence, including construct validity and concurrent validity.

Construct Validity is supported by factor analysis studies that have consistently identified a three-factor structure for the questionnaire:[1][16]

-

Control during Movement: This factor assesses a child's ability to control their body while in motion.

-

Fine Motor/Handwriting: This factor focuses on tasks requiring precise hand and finger movements, including writing and cutting.

-

General Coordination: This factor evaluates overall coordination in various gross motor activities.

The following table summarizes the factor loadings from a key study by Rivard et al. (2014), which accounted for 70.3% of the variance.[17]

| Item | Factor 1: Control During Movement | Factor 2: Fine Motor/Handwriting | Factor 3: General Coordination |

| Throws a ball | 0.78 | ||

| Catches a ball | 0.82 | ||

| Hits a moving ball | 0.81 | ||

| Jumps well | 0.69 | ||

| Runs quickly | 0.75 | ||

| Plans motor activities | 0.67 | ||

| Writing is fast enough | 0.88 | ||

| Writing is legible | 0.90 | ||

| Uses appropriate pressure | 0.85 | ||

| Cuts with scissors | 0.79 | ||

| Likes to participate in sports | 0.76 | ||

| Learns new motor tasks easily | 0.83 | ||

| Quick and competent in dressing | 0.71 | ||

| Not a "bull in a china shop" | 0.65 | ||

| Does not fatigue easily | 0.58 |

Concurrent Validity has been primarily established through correlations with the Movement Assessment Battery for Children (MABC and MABC-2), a standardized motor assessment tool. Studies have shown moderate to strong correlations between the this compound'07 total score and MABC/MABC-2 scores, with correlation coefficients (r) typically around 0.55.[15]

| Concurrent Validity Measure | Correlation (r) | Source |

| Movement Assessment Battery for Children (MABC) | 0.55 | [15] |

Sensitivity and Specificity

The this compound'07 has demonstrated good sensitivity and specificity for identifying children at risk for DCD. Sensitivity refers to the ability of the test to correctly identify those with the condition, while specificity refers to its ability to correctly identify those without the condition. The overall sensitivity of the this compound'07 is approximately 85%, and the specificity is around 71%.[16]

| Diagnostic Accuracy | Percentage | Source |

| Sensitivity | 85% | [16] |

| Specificity | 71% | [16] |

Experimental Protocols: Validation with the MABC-2

The validation of the this compound'07 frequently involves comparing its results with those of the Movement Assessment Battery for Children, Second Edition (MABC-2). The MABC-2 is a norm-referenced assessment that evaluates motor skills in children and adolescents aged 3 to 16 years.[12]

MABC-2 Administration Protocol

The MABC-2 performance test is individually administered and consists of eight items for each of three age bands. The tasks are categorized into three components: Manual Dexterity, Aiming & Catching, and Balance.

Age Band 1 (3–6 years)

-

Manual Dexterity: Posting Coins, Threading Beads, Drawing Trail I

-

Aiming & Catching: Catching a Beanbag, Rolling a Ball at a Target

-

Balance: One-Leg Balance, Walking Heels Raised, Jumping on Mats

Age Band 2 (7–10 years)

-

Manual Dexterity: Placing Pegs, Threading Lace, Drawing Trail II

-

Aiming & Catching: Two-Hand Catch, Throwing a Beanbag onto a Mat

-

Balance: One-Board Balance, Walking Heel-to-Toe Forwards, Hopping on one leg

Age Band 3 (11–16 years)

-

Manual Dexterity: Turning Pegs, Triangle with Nuts and Bolts, Drawing Trail III

-

Aiming & Catching: One-Hand Catch, Throwing a Ball at a Wall Target

-

Balance: Two-Board Balance, Walking Heel-to-Toe Backwards, Hopping in a Zig-Zag Pattern

Scoring: Each item on the MABC-2 is scored based on performance criteria outlined in the manual. Raw scores are converted to scaled scores, and a total test score is calculated. A "traffic light" system is often used to categorize a child's motor performance, with red indicating significant difficulty, amber indicating at-risk, and green indicating typical development.

Visualizing the Framework

To further elucidate the theoretical and practical aspects of the this compound'07, the following diagrams have been generated using the DOT language.

References

- 1. This compound.ca [this compound.ca]

- 2. researchgate.net [researchgate.net]

- 3. seatoskypediatrics.ca [seatoskypediatrics.ca]

- 4. creativephysed.com [creativephysed.com]

- 5. The Effect of Environmental Contexts on Motor Proficiency and Social Maturity of Children: An Ecological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. Neuronal activity and information processing in motor control: from stages to continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Information Processing and Motor Skill Performance | PPTX [slideshare.net]

- 9. reddit.com [reddit.com]

- 10. fiveable.me [fiveable.me]

- 11. m.youtube.com [m.youtube.com]

- 12. eadteste.fdsm.edu.br - Dynamic System Theory Of Motor Development [eadteste.fdsm.edu.br]

- 13. assets.super.so [assets.super.so]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. An Ecological Approach To Learning In (Not And) Development - PMC [pmc.ncbi.nlm.nih.gov]

The Developmental Coordination Disorder Questionnaire (DCDQ): A Psychometric Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the psychometric properties of the Developmental Coordination Disorder Questionnaire (DCDQ) and its revisions, including the this compound'07 and the Little this compound. The this compound is a widely utilized parent-reported screening tool designed to identify children at risk for Developmental Coordination Disorder (DCD), a neurodevelopmental condition characterized by difficulties in motor skill acquisition and execution. This document synthesizes key findings on the reliability, validity, and normative data of the this compound, offering a comprehensive resource for its application in research and clinical settings.

Introduction to the Developmental Coordination Disorder Questionnaire (this compound)

The this compound is a parent-completed questionnaire that assesses a child's coordination in everyday functional activities.[1] Parents are asked to compare their child's motor performance to that of their peers using a 5-point Likert scale.[1] The original this compound was developed for children aged 8 to 14.6 years.[2] Subsequent revisions, most notably the this compound'07, have extended the age range to 5 to 15 years and improved its psychometric properties.[1][2] For preschool children aged 3 to 4 years, the Little this compound was developed.[3][4]

The this compound and its versions are designed as screening tools and are not intended for standalone diagnosis.[1] A low score on the this compound suggests the need for a more comprehensive assessment by a qualified professional to determine if a child meets the diagnostic criteria for DCD as outlined in the Diagnostic and Statistical Manual of Mental Disorders (DSM-5).[1][5]

Psychometric Properties

The utility of any screening instrument is contingent on its psychometric soundness. Extensive research has been conducted to establish the reliability and validity of the this compound across various populations and translations.

Reliability

Reliability refers to the consistency and stability of a measurement. For the this compound, two key types of reliability have been assessed: internal consistency and test-retest reliability.

Table 1: Reliability of the this compound and its Revisions

| Version | Population | Sample Size (n) | Internal Consistency (Cronbach's α) | Test-Retest Reliability (ICC/r) | Citation(s) |

| This compound'07 | Canadian (5-15 years) | 287 (typically developing) | 0.94 | - | [2][6] |

| This compound'07 | Chinese (4-6 years) | 3316 | > 0.85 (all items) | > 0.9 (13 items and subscales) | [7] |

| This compound'07 | Czech (6-10 years) | - | McDonald ω 0.83–0.88 (factors) | - | [8] |

| This compound'07 | Spanish | - | 0.907 | - | [9] |

| This compound-AL | Lebanese Arabic | 180 | 0.947 | 0.94 | [10] |

| Little this compound | Canadian (3-4 years) | 353 | 0.94 | r = 0.956 | [3] |

| Little this compound | Israeli (3-4 years) | 146 | Adequate to high | Moderate to good | [11] |

Note: ICC = Intraclass Correlation Coefficient; r = Pearson correlation coefficient.

Validity

Validity assesses whether the questionnaire measures what it purports to measure. Key aspects of validity for the this compound include construct validity, concurrent validity, and discriminant validity.

Construct Validity: The this compound'07 has a consistently identified three-factor structure: "Control During Movement," "Fine Motor and Handwriting," and "General Coordination".[1][12] This structure has been supported by factor analysis in multiple studies, indicating that the questionnaire is measuring distinct but related aspects of motor coordination.[2][12]

Concurrent Validity: This is typically established by correlating the this compound with a gold-standard motor assessment, most commonly the Movement Assessment Battery for Children, Second Edition (MABC-2).

Table 2: Concurrent Validity of the this compound and its Revisions

| This compound Version | Comparison Measure | Correlation (r) | Population | Citation(s) |

| This compound'07 | MABC | 0.55 | Children referred for therapy | [2][6] |

| This compound'07 | Test of Visual-Motor Integration (VMI) | 0.42 | Children referred for therapy | [2][6] |

| Little this compound | MABC-2 | Good correlation | Preschool children | [3] |

| Little this compound | Beery VMI | Good correlation | Preschool children | [3] |

| This compound-AL | MABC-2 | 0.65 | Lebanese children | [10] |

Discriminant Validity: The this compound has demonstrated its ability to differentiate between children with and without DCD.[2][6] Studies consistently show that children with a DCD diagnosis score significantly lower on the questionnaire than their typically developing peers.[2][6][9]

Sensitivity and Specificity

Sensitivity refers to the ability of the this compound to correctly identify children with DCD, while specificity is its ability to correctly identify those without the disorder.

Table 3: Sensitivity and Specificity of the this compound'07

| Age Group | Sensitivity | Specificity | Citation(s) |

| Overall (5-15 years) | 85% | 71% | [2][4][6] |

| 5 years 0 months to 7 years 11 months | 75.0% | 71.4% | [1] |

| 8 years 0 months to 9 years 11 months | 88.6% | 66.7% | [1] |

| 10 years 0 months to 15 years 0 months | 88.5% | 75.6% | [1] |

| This compound-AL (Lebanese Arabic) | 91% | 77% | [10] |

A systematic review and meta-analysis reported an overall sensitivity of 0.70 and a specificity of 0.77 for the this compound, with higher diagnostic accuracy for the revised version (this compound'07).[13]

Experimental Protocols

The psychometric properties of the this compound have been established through a variety of research designs. The following outlines the general methodologies employed in these validation studies.

Participant Recruitment

Validation studies typically involve two main groups of participants:

-

Typically Developing Sample: Children recruited from the general population, often through schools, to establish normative data. These children are generally screened to exclude any known developmental or neurological disorders.

-

Clinical Sample: Children who have been referred for motor difficulties or have a formal diagnosis of DCD. This group is used to assess the discriminant validity of the questionnaire.

Sample sizes in these studies have ranged from around one hundred to over three thousand participants to ensure statistical power.[7][12]

Data Collection

-

This compound Administration: Parents or primary caregivers complete the this compound, either independently on a paper copy or through an interview format.[1]

-

Standardized Motor Assessment: A subgroup of children, particularly those in the clinical sample and a portion of the typically developing sample, are assessed using a standardized, norm-referenced motor skills test, most commonly the MABC-2.[2][3] The MABC-2 assesses manual dexterity, aiming and catching, and balance.[3] Other assessments like the Beery-Buktenica Developmental Test of Visual-Motor Integration (VMI) have also been used.[3]

Statistical Analysis

A range of statistical methods are used to evaluate the psychometric properties of the this compound:

-

Reliability: Internal consistency is assessed using Cronbach's alpha.[3][7] Test-retest reliability is evaluated using intraclass correlation coefficients (ICC) or Pearson correlations.[3][7]

-

Validity:

-

Construct Validity: Exploratory and confirmatory factor analysis are used to examine the underlying factor structure of the questionnaire.[7][12]

-

Concurrent Validity: Pearson or Spearman correlation coefficients are calculated to determine the relationship between this compound scores and scores on standardized motor assessments like the MABC-2.

-

Discriminant Validity: T-tests or ANOVA are used to compare the mean this compound scores between typically developing and clinical groups.[2]

-

-

Sensitivity and Specificity: Logistic regression modeling and receiver operating characteristic (ROC) curve analysis are employed to determine optimal cut-off scores and to calculate sensitivity and specificity.[2][3]

DCD Assessment and Diagnostic Workflow

The this compound plays a crucial role in the initial stages of identifying children who may have DCD. The following diagram illustrates a typical workflow for the assessment and diagnosis of DCD, highlighting the position of the this compound as a screening tool.

Conclusion

The Developmental Coordination Disorder Questionnaire, particularly the this compound'07 revision, is a robust and psychometrically sound screening tool for identifying children at risk for DCD. It demonstrates high levels of reliability and validity across different age groups and cultural contexts. While it is an invaluable instrument for initial screening in both clinical and research settings, it is crucial to remember that the this compound is not a diagnostic tool in itself. A comprehensive assessment by a multidisciplinary team is necessary to confirm a diagnosis of DCD. Future research should continue to explore the utility of the this compound in diverse populations and its predictive validity for long-term outcomes.

References

- 1. This compound.ca [this compound.ca]

- 2. Concurrent validation of the MABC-2 and Developmental Coordination Disorder Questionnaire-BR [pepsic.bvsalud.org]

- 3. researchgate.net [researchgate.net]

- 4. policywise.com [policywise.com]

- 5. Diagnosis & Therapy - DCD Australia [dcdaustralia.org.au]

- 6. dyspraxia.ie [dyspraxia.ie]

- 7. researchgate.net [researchgate.net]

- 8. Validity and reliability of the movement assessment battery second edition test in children with and without motor impairment: A prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cross-cultural validation of the Arabic version of the Developmental Coordination Disorder Questionnaire this compound'07, in a Lebanese sample of children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of the Little Developmental Coordination Disorder Questionnaire for preschoolers and preliminary evidence of its psychometric properties in Israel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Developmental Coordination Disorder Questionnaire (DCDQ): A Technical Guide for Screening and Research

An in-depth guide for researchers, scientists, and drug development professionals on the application of the Developmental Coordination Disorder Questionnaire (DCDQ) as a primary screening tool for Developmental Coordination Disorder (DCD) in children.

Developmental Coordination Disorder (DCD) is a neurodevelopmental condition characterized by significant difficulties in the acquisition and execution of coordinated motor skills, which interfere with daily life, academic achievement, and psychosocial functioning.[1][2] Early and accurate identification of children at risk for DCD is crucial for timely intervention. The Developmental Coordination Disorder Questionnaire (this compound) is a widely utilized, parent-reported screening tool designed to identify children who may have DCD.[3][4] This guide provides a comprehensive overview of the this compound, its various versions, psychometric properties, and detailed protocols for its use in research and clinical settings.

Versions and Target Populations

The this compound has evolved since its initial development to cater to different age groups. The most commonly used version is the revised this compound'07, intended for children aged 5 to 15 years.[3][4] For younger children, the "Little this compound" was developed to screen for motor coordination difficulties in preschoolers aged 3 and 4.[2][3]

Psychometric Properties of the this compound

The this compound and its versions have demonstrated robust psychometric properties across numerous studies, making them reliable and valid screening instruments.

Reliability

Internal consistency, a measure of the correlation between different items on the same test, is consistently high for the this compound'07, with Cronbach's alpha values reported to be 0.94.[5][6] The Little this compound also shows high internal consistency (Cronbach's alpha = 0.94) and excellent test-retest reliability (r = 0.956).[7]

Validity

The validity of the this compound has been established through several key indicators:

-

Construct Validity: The this compound'07 has been shown to effectively differentiate between children with and without DCD.[5] Studies have demonstrated significant differences in scores between typically developing children and those with diagnosed motor impairments.[5][7]

-

Concurrent Validity: The this compound'07 correlates moderately to strongly with standardized motor assessment tools. A significant correlation has been found with the Movement Assessment Battery for Children (MABC), with a reported correlation coefficient (r) of 0.55.[5] It also shows a correlation with the Beery-Buktenica Developmental Test of Visual-Motor Integration (VMI).[5][7]

-

Sensitivity and Specificity: The this compound'07 demonstrates good overall sensitivity (85%) and specificity (71%), indicating its effectiveness in correctly identifying children at risk for DCD while also correctly identifying those who are not.[3][5] A systematic review and meta-analysis reported an overall sensitivity of 0.70 and a specificity of 0.77.[8] When the Diagnostic and Statistical Manual of Mental Disorders (DSM) criteria were used as the reference standard, the sensitivity and specificity of the this compound were found to be 0.87 and 0.83, respectively.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the psychometric properties and scoring of the this compound'07 and the Little this compound.

Table 1: Psychometric Properties of the this compound'07

| Property | Value | Source |

| Internal Consistency (Cronbach's α) | 0.94 | [5][6] |

| Correlation with MABC (r) | 0.55 | [5] |

| Correlation with VMI (r) | 0.42 | [5] |

| Overall Sensitivity | 85% | [3][5] |

| Overall Specificity | 71% | [3][5] |

Table 2: this compound'07 Age-Specific Cutoff Scores for Indicating Risk of DCD

| Age Group | Score Indicating DCD or Suspect DCD | Score Indicating Probably Not DCD | Source |

| 5 years 0 months to 7 years 11 months | 15 - 46 | 47 - 75 | [4][9][10] |

| 8 years 0 months to 9 years 11 months | 15 - 55 | 56 - 75 | [4][9][10] |

| 10 years 0 months to 15 years 0 months | 15 - 57 | 58 - 75 | [4][9][10] |

Table 3: Psychometric Properties of the Little this compound

| Property | Value | Source |

| Internal Consistency (Cronbach's α) | 0.94 | [7] |

| Test-Retest Reliability (r) | 0.956 | [7] |

| Correlation with MABC-2 | Significant | [7] |

| Correlation with VMI | Significant | [7] |

Experimental Protocols

This section outlines the standardized methodology for the administration, scoring, and interpretation of the this compound'07.

Administration

-

Respondent: The questionnaire is designed to be completed by a parent or primary caregiver who is familiar with the child's motor skills.[4]

-

Format: The this compound'07 can be self-administered by the parent in a paper format or completed verbally with an interviewer.[4]

-

Instructions to Parents: Parents are asked to compare their child's motor performance to that of their peers on a 5-point Likert scale for each of the 15 items.[4]

-

Time to Complete: The questionnaire typically takes 10-15 minutes to complete.[4]

-

Clarification: It is recommended to provide a contact person for parents to clarify any items, which can increase the validity of the results.[4]

Scoring

-

Item Scoring: Each of the 15 items is scored on a 5-point Likert scale.

-

Total Score Calculation: The total score is calculated by summing the scores for all 15 items. The total score will range from 15 to 75.[9] A total score can only be calculated if all items are completed.[4]

-

Chronological Age Calculation: The child's chronological age at the time of questionnaire completion must be accurately calculated in years and months.[9]

-

Factor Scores: The 15 items of the this compound'07 are grouped into three factors: "Control during Movement," "Fine Motor and Handwriting," and "General Coordination."[4] While these factor scores can provide insights into specific areas of difficulty, the total score is used for screening.[4]

Interpretation

-

Cutoff Scores: The total score is compared to the age-specific cutoff scores (see Table 2) to determine if there is an "Indication of, or Suspect for, DCD" or if it is "Probably not DCD".[4][10]

-

Screening Tool Limitations: It is critical to emphasize that the this compound is a screening tool and not a diagnostic instrument.[4] A score indicating a risk for DCD should be followed by a comprehensive assessment by a qualified professional, which may include standardized motor tests like the MABC-2.[4]

-

Reporting Results: When reporting the results, it is recommended to use cautious language such as "indication of possible DCD" or "suspect for DCD".[4]

Visualizations

The following diagrams illustrate key aspects of the this compound screening process and its theoretical structure.

References

- 1. kimpact.ca [kimpact.ca]

- 2. caot.ca [caot.ca]

- 3. Parent Questionnaire Designed to Screen for Coordination Disorders in Children - this compound - The Developmental Coordination Disorder Questionnaire [this compound.ca]

- 4. This compound.ca [this compound.ca]

- 5. Psychometric properties of the revised Developmental Coordination Disorder Questionnaire - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. policywise.com [policywise.com]

- 8. Predictive validity of the Developmental Coordination Disorder Questionnaire as a screening tool to identify motor skill problems: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dyspraxiadcdamerica.org [dyspraxiadcdamerica.org]

- 10. smartpaediatrics.com.au [smartpaediatrics.com.au]

Developmental Coordination Disorder Questionnaire (DCDQ): A Technical Guide

The Developmental Coordination Disorder Questionnaire (DCDQ) is a widely utilized parent-report screening tool designed to identify children who may have Developmental Coordination Disorder (DCD). This guide provides a detailed overview of its core features, psychometric properties, and application in research and clinical settings.

Introduction

The this compound is a crucial instrument for flagging motor coordination difficulties in children, prompting further diagnostic assessment.[1] It is a parent-completed questionnaire that compares a child's motor performance to their peers in everyday activities.[2][3] The most current and widely used version is the this compound'07, a revised edition with enhanced psychometric properties and a broader age range than the original.[2][3][4] The questionnaire is intentionally labeled "The Coordination Questionnaire" to prevent parental anxiety about a potential diagnosis.[2][3] While the this compound'07 score can fulfill the diagnostic requirement for Criterion B of the DSM-IV for DCD, it is not a standalone diagnostic tool and must be used in conjunction with other clinical assessments.[2][3]

Core Features of the this compound'07

The this compound'07 is characterized by its structured and user-friendly design, facilitating ease of administration and scoring.

Structure and Content

The questionnaire consists of 15 items that are grouped into three distinct factors:

-

Control During Movement: This factor assesses motor control while the child is in motion or interacting with a moving object.

-

Fine Motor and Handwriting: This section focuses on tasks requiring fine motor skills and the quality of handwriting.

-

General Coordination: This factor evaluates a child's overall coordination in various everyday activities.[2][3]

Parents rate their child's performance on each item using a 5-point Likert scale.[2][3]

Target Population

The this compound'07 is designed for use with children and adolescents aged 5 to 15 years.[2][3][4] A separate version, the "Little this compound," is available for preschool children aged 3 and 4.[4][5]

Administration and Scoring

The questionnaire is typically self-administered by a parent and takes approximately 10-15 minutes to complete.[2][3] The total score is calculated by summing the responses for all 15 items, with a possible range of 15 to 75.[6][7]

Quantitative Data Summary

The interpretation of the this compound'07 total score is based on age-specific cut-off points, which categorize a child as either "Indication of, or Suspect for, DCD" or "Probably not DCD".[2]

Table 1: this compound'07 Age-Based Cut-Off Scores

| Age Group | Indication of or Suspect DCD | Probably Not DCD |

| 5 years 0 months to 7 years 11 months | 15 - 46 | 47 - 75 |

| 8 years 0 months to 9 years 11 months | 15 - 55 | 56 - 75 |

| 10 years 0 months to 15 years 0 months | 15 - 57 | 58 - 75 |

Data sourced from the this compound'07 manual.[3][7]

Psychometric Properties

The this compound'07 has demonstrated strong psychometric properties, making it a reliable and valid screening tool.

Table 2: Psychometric Properties of the this compound'07

| Property | Finding | Source |

| Internal Consistency | High (Cronbach's alpha = 0.94) | [8][9] |

| Overall Sensitivity | 84.6% - 85% | [2][4][8][9] |

| Overall Specificity | 70.8% - 71% | [2][4][8][9] |

| Construct Validity | Scores differ significantly between children with and without DCD (p < .001) | [8][9] |

| Concurrent Validity | Correlates with the Movement Assessment Battery for Children (r = .55) and the Test of Visual-Motor Integration (r = .42) | [8][9] |

| Test-Retest Reliability | High (0.94 and 0.97 in separate studies) | [10] |

Experimental Protocols

The development and validation of the this compound'07 involved rigorous experimental protocols.

Development of the this compound'07

The revision of the original this compound was a multi-phase process:

-

Item Generation: An expert panel generated additional items and revised existing ones to improve clarity, particularly for younger children.

-

Item Selection: The revised questionnaire was administered to parents of 287 typically developing children aged 5-15 years.[8][9] Analyses of internal consistency and factor loading, along with qualitative feedback, were used to select the final 15 items with the strongest psychometric properties.[8][9]

-

Predictive Validity and Cut-Off Scores: Logistic regression modeling was employed to generate the age-based cut-off scores.[8][9]

-

Internal Consistency and Validity: The final version was compared to other standardized measures in a sample of 232 children referred for therapy services to establish construct and concurrent validity.[8][9]

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the this compound'07 screening process and its underlying factor structure.

Caption: this compound'07 Screening and Interpretation Workflow.

Caption: Hierarchical Factor Structure of the this compound'07.

References

- 1. canchild.ca [canchild.ca]

- 2. This compound.ca [this compound.ca]

- 3. seatoskypediatrics.ca [seatoskypediatrics.ca]

- 4. Parent Questionnaire Designed to Screen for Coordination Disorders in Children - this compound - The Developmental Coordination Disorder Questionnaire [this compound.ca]

- 5. policywise.com [policywise.com]

- 6. Identifying Children with Developmental Coordination Disorder via Parental Questionnaires. Spanish Reference Norms for the DCDDaily-Q-ES and Correlation with the this compound-ES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dyspraxiadcdamerica.org [dyspraxiadcdamerica.org]

- 8. Psychometric properties of the revised Developmental Coordination Disorder Questionnaire - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound.ca [this compound.ca]

Understanding the Scoring of the Developmental Coordination Disorder Questionnaire (DCDQ'07): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Developmental Coordination Disorder Questionnaire (DCDQ'07) is a crucial screening tool designed to identify children who may have Developmental Coordination Disorder (DCD). Completed by parents or caregivers, this 15-item questionnaire provides a functional measure of a child's motor coordination in everyday activities.[1][2] This guide offers an in-depth technical overview of the this compound'07's scoring mechanism, psychometric properties, and the experimental validation behind it, tailored for professionals in research and drug development.

Scoring Protocol

The this compound'07 is designed for children aged 5 to 15 years.[2] Parents or guardians rate the child's performance on 15 motor tasks compared to their peers using a 5-point Likert scale.[1] The administration of the questionnaire can be done through a self-administered paper copy or verbally with an interviewer.[1]

Calculating the Total Score:

The scoring process is straightforward. Each of the 15 items is scored on a 5-point Likert scale. To calculate the total score, you simply sum the scores for each of the 15 items.[3] The total score will range from 15 to 75.[3] It is critical that all items are completed to calculate a valid total score.[1]

Chronological Age Calculation:

Accurate calculation of the child's chronological age at the time of questionnaire completion is essential for interpreting the score. The age is calculated by subtracting the child's date of birth from the date the questionnaire was completed.[4]

Interpretation of Scores

The interpretation of the this compound'07 total score is based on age-specific cut-off values. These scores categorize a child as either "Indication of or Suspect for DCD" or "Probably not DCD".[1] The cut-off scores were generated using logistic regression modeling.[2][5][6]

Table 1: this compound'07 Cut-Off Scores by Age Group

| Chronological Age | Indication of or Suspect for DCD (this compound Score) | Probably Not DCD (this compound Score) |

| 5 years 0 months to 7 years 11 months | 15 to 46 | 47 to 75 |

| 8 years 0 months to 9 years 11 months | 15 to 55 | 56 to 75 |

| 10 years 0 months to 15 years | 15 to 57 | 58 to 75 |

Factor Structure

The 15 items of the this compound'07 group into three distinct factors, although the total score is used for the primary interpretation.[1] These factors help in understanding the different aspects of motor coordination assessed by the questionnaire.

-

Control During Movement: This factor includes items related to motor control while the child is in motion or interacting with a moving object.[1]

-

Fine Motor / Handwriting: This factor focuses on tasks requiring fine motor skills and handwriting abilities.[1]

-

General Coordination: This factor assesses a child's overall coordination in various daily activities.[1]

Table 2: this compound'07 Item Grouping by Factor

| Factor | Item Number | Item Description (Abbreviated) |

| Control During Movement | 1 | Throws a ball |

| 2 | Catches a ball | |

| 3 | Hits a moving ball/birdie | |

| 4 | Jumps over objects | |

| 5 | Runs | |

| 6 | Plans motor activity | |

| Fine Motor / Handwriting | 7 | Writing speed |

| 8 | Legibility of writing | |

| 9 | Effort and pressure in writing | |

| 10 | Cutting with scissors | |

| General Coordination | 11 | Interest in sports/active games |

| 12 | Learning new motor skills | |

| 13 | Speed and competence in daily tasks | |

| 14 | Avoids being clumsy ("bull in a china shop") | |

| 15 | Does not fatigue easily when sitting |

Source:[8]

Psychometric Properties

The this compound'07 has demonstrated strong psychometric properties, making it a reliable and valid screening tool.

Table 3: Summary of Psychometric Properties of the this compound'07

| Psychometric Property | Finding |

| Internal Consistency | High (Cronbach's alpha = 0.94)[5][6] |

| Test-Retest Reliability | High (r = 0.94 and 0.97 in separate studies)[7] |

| Construct Validity | Significant difference in scores between children with and without DCD (p < .001)[5][6] |

| Concurrent Validity | Moderate correlation with the Movement Assessment Battery for Children (MABC) (r = 0.55) and the Test of Visual-Motor Integration (VMI) (r = 0.42)[5][6] |

| Sensitivity | Overall sensitivity adjusted for age is 84.6% - 85%[2][7] |

| Specificity | Overall specificity adjusted for age is 70.8% - 71%[2][7] |

Experimental Protocols

The validation of the revised this compound'07 involved rigorous experimental procedures to establish its psychometric properties.

Revision and Item Selection: An expert panel generated additional and revised items to enhance clarity, particularly for the newly included younger age range (5 to 7 years).[6] The final 15 items were selected based on analyses of internal consistency, factor loading, and qualitative feedback from researchers, clinicians, and parents.[5][6]

Validation Studies: The revised questionnaire was completed by parents of 287 typically developing children aged 5-15 years.[5][6] To establish concurrent and construct validity, the this compound'07 was compared with standardized motor assessments in a separate sample of 232 children referred for therapy services.[5][6]

Comparison Measures: The primary standardized tests used for validation were:

-

Movement Assessment Battery for Children (MABC): This test assesses motor function across fine motor, gross motor, and balance tasks.[9]

-

Beery-Buktenica Developmental Test of Visual-Motor Integration (VMI): This test evaluates visual-motor integration skills.[9]

Experienced occupational therapists, who were masked to the this compound'07 results, administered the MABC and VMI.[9]

Visualizing the this compound'07 Scoring and Interpretation Workflow

The following diagrams illustrate the logical flow of the this compound'07 scoring and interpretation process.

Caption: this compound'07 Scoring and Interpretation Workflow.

References

- 1. This compound.ca [this compound.ca]

- 2. Parent Questionnaire Designed to Screen for Coordination Disorders in Children - this compound - The Developmental Coordination Disorder Questionnaire [this compound.ca]

- 3. dyspraxiadcdamerica.org [dyspraxiadcdamerica.org]

- 4. smartpaediatrics.com.au [smartpaediatrics.com.au]

- 5. Psychometric properties of the revised Developmental Coordination Disorder Questionnaire - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound.ca [this compound.ca]

- 8. drshahid.ca [drshahid.ca]

- 9. researchgate.net [researchgate.net]

Developmental Coordination Disorder Questionnaire (DCDQ'07): A Technical Guide to its Subscales and Measurement Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Developmental Coordination Disorder Questionnaire (DCDQ'07), a key screening instrument for identifying children at risk for Developmental Coordination Disorder (DCD). The guide details the subscales of the this compound'07, what they measure, the psychometric properties of the questionnaire, and the experimental protocols used in its validation.

Introduction to the this compound'07

The Developmental Coordination Disorder Questionnaire (this compound'07) is a 15-item, parent-report questionnaire designed to screen for motor coordination difficulties in children aged 5 to 15 years.[1][2] It is a revised and more robust version of the original this compound, developed with a population-based sample.[3][4] Parents are asked to compare their child's motor performance to that of their peers on a 5-point Likert scale.[4] The total score helps to determine if a child has an "indication of, or is suspected of having, DCD" or is "probably not DCD," with specific cut-off scores for different age groups.[5] The this compound'07 is recognized for its strong psychometric properties and is widely used in clinical and research settings.[4]

This compound'07 Subscales and Their Measurement Focus

The 15 items of the this compound'07 are grouped into three distinct subscales, each targeting a different aspect of motor coordination.[4][6] These subscales were identified through factor analysis and provide a comprehensive overview of a child's motor skills.[3]

| Subscale | Number of Items | Description of Measurement Focus |

| Control During Movement | 6 | This subscale assesses a child's ability to control their body while in motion or when interacting with a moving object.[3][4] It includes items related to throwing and catching a ball, hitting a moving ball or object, jumping, and running.[5] |

| Fine Motor / Handwriting | 4 | This subscale focuses on tasks requiring fine motor precision and dexterity, particularly related to handwriting and the use of tools.[3][4] Items in this subscale evaluate the speed and legibility of writing, the amount of effort and pressure used, and the ability to cut with scissors.[5] |

| General Coordination | 5 | This subscale captures broader aspects of a child's overall motor coordination and ability to learn and execute motor tasks.[3][4] It includes items that address whether the child learns new motor skills quickly, enjoys sports, moves with competence, avoids being clumsy (the "bull in a china shop" analogy), and does not fatigue easily when required to sit for extended periods.[5] |

Psychometric Properties of the this compound'07 Subscales

The this compound'07 has demonstrated strong psychometric properties, including high internal consistency. The reliability of the subscales has been assessed using Cronbach's alpha, with the following values reported in a study examining the questionnaire in preschool-aged children.

| Subscale | Cronbach's Alpha (α) |

| Control During Movement | 0.813[7][8] |

| Fine Motor / Handwriting | 0.869[7][8] |

| General Coordination | 0.728[7][8] |

| Total Scale | 0.881 [7][8] |

Experimental Protocols

The development and validation of the this compound'07 involved rigorous experimental protocols to ensure its reliability and validity as a screening tool.

Item Generation and Selection

The revision of the original this compound to the this compound'07 involved an expert panel of clinicians and researchers who generated and reviewed items for clarity and relevance to the target age group (5 to 15 years). Feedback from parents was also incorporated to ensure the questions were understandable and accurately reflected everyday motor tasks.

Factor Analysis

To establish the subscale structure of the this compound'07, exploratory and confirmatory factor analyses were conducted.[9][10][11] This statistical method was used to identify the underlying dimensions (factors) measured by the questionnaire items. The analysis consistently revealed a three-factor solution, corresponding to the "Control during Movement," "Fine Motor/Handwriting," and "General Coordination" subscales, which together accounted for a significant portion of the variance in scores (e.g., 64.34% in one study and 70.3% in another).[9][10]

Reliability and Validity Testing

-

Internal Consistency: The internal consistency of the total scale and each subscale was assessed using Cronbach's alpha to ensure that the items within each scale were measuring the same underlying construct.[7][8]

-

Test-Retest and Inter-Rater Reliability: Studies have demonstrated excellent test-retest reliability (e.g., ICC of 0.94) and inter-rater reliability (e.g., ICC of 0.9), indicating that the questionnaire produces consistent results over time and when completed by different raters.[12]

-

Construct Validity: The ability of the this compound'07 to differentiate between children with and without DCD provides evidence of its construct validity.[1]

-

Concurrent Validity: The this compound'07 has been validated against other standardized motor skill assessments, most notably the Movement Assessment Battery for Children (MABC and MABC-2).[1][12] Moderate but significant correlations have been found between the this compound'07 and the MABC, supporting its concurrent validity.[3]

Visualization of this compound'07 Structure

The following diagram illustrates the logical relationship between the this compound'07 items, its three subscales, and the overall screening outcome for Developmental Coordination Disorder.

References

- 1. Parent Questionnaire Designed to Screen for Coordination Disorders in Children - this compound - The Developmental Coordination Disorder Questionnaire [this compound.ca]

- 2. canchild.ca [canchild.ca]

- 3. This compound.ca [this compound.ca]

- 4. This compound.ca [this compound.ca]

- 5. smartpaediatrics.com.au [smartpaediatrics.com.au]

- 6. Descriptive and factor analysis of the Developmental Coordination Disorder Questionnaire (this compound'07) in a population-based sample of children with and without Developmental Coordination Disorder. | Semantic Scholar [semanticscholar.org]

- 7. Psychometric properties of the DCD-Q-07 in children ages to 4-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Factor Validity and Generic Reliability of the Developmental Coordination Disorder Questionnaire in the Czech Population - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cross-cultural validation of the Arabic version of the Developmental Coordination Disorder Questionnaire this compound'07, in a Lebanese sample of children - PubMed [pubmed.ncbi.nlm.nih.gov]

Developmental Coordination Disorder Questionnaire (DCDQ): A Technical Guide to its Application in Research and Clinical Practice

Introduction

The Developmental Coordination Disorder Questionnaire (DCDQ) is a widely utilized, parent-report screening tool designed to identify children who may have Developmental Coordination Disorder (DCD).[1][2][3] Developed in Canada, the questionnaire has undergone revisions to enhance its psychometric properties, with the most current version being the this compound'07.[1][2] This guide provides a comprehensive overview of the this compound's target population, age range, and its application in research and clinical settings. For younger children, a separate version, the Little this compound, is available.[1]

Target Population and Age Range

The this compound is specifically designed for children who are suspected of having motor coordination difficulties.[2] It is intended to be completed by parents or guardians who have sufficient knowledge of the child's motor skills in everyday activities.[2] While primarily a parent-report measure, some clinicians and researchers have explored its use with teachers.[2]

This compound'07

The revised Developmental Coordination Disorder Questionnaire (this compound'07) is validated for use with children and adolescents within a specific age range.

| Instrument | Age Range | Target Population |

| This compound'07 | 5 to 15 years | Children and adolescents with suspected motor coordination difficulties.[1][2][3] |

Little this compound

For preschool-aged children, the Little this compound was developed to screen for motor coordination problems at an earlier developmental stage.

| Instrument | Age Range | Target Population |

| Little this compound | 3 to 4 years | Preschool children who may be at risk for Developmental Coordination Disorder.[1] |

Methodologies for Administration and Scoring

The this compound'07 is a 15-item questionnaire that asks parents to rate their child's motor performance compared to their peers on a 5-point Likert scale.[2] The total score ranges from 15 to 75, with higher scores indicating better motor coordination.[4]

Scoring Protocol

The interpretation of the total score is stratified by age to account for developmental differences in motor skills. The this compound'07 manual provides specific cutoff scores for three distinct age groups.[2][4][5][6]

| Age Group | Score Indicating "Indication of or Suspect for DCD" | Score Indicating "Probably Not DCD" |

| 5 years 0 months to 7 years 11 months | 15 - 46 | 47 - 75 |

| 8 years 0 months to 9 years 11 months | 15 - 55 | 56 - 75 |

| 10 years 0 months to 15 years | 15 - 57 | 58 - 75 |

It is crucial to note that the this compound is a screening tool and not a standalone diagnostic instrument.[2] A score in the "Indication of or Suspect for DCD" range suggests the need for a more comprehensive assessment by a qualified healthcare professional to determine if the child meets the diagnostic criteria for DCD as outlined in the Diagnostic and Statistical Manual of Mental Disorders (DSM).[2][7]

Experimental Protocols and Validation

The this compound'07 was developed and validated through rigorous research involving typically developing children and children with identified motor difficulties.[2][8] The validation process involved several key steps:

-

Item Generation and Refinement: An expert panel generated and refined items to ensure clarity and relevance.[8]

-

Psychometric Property Analysis: The questionnaire was administered to a large sample of parents of children aged 5-15 years.[8] Statistical analyses, including internal consistency (Cronbach's alpha), factor analysis, and logistic regression modeling, were used to select the final 15 items with the strongest psychometric properties.[2][8]

-

Establishment of Cutoff Scores: Logistic regression was employed to generate age-specific cutoff scores with an overall sensitivity of 85% and specificity of 71%.[1][8]

-

Concurrent Validity Assessment: The this compound'07 scores were compared with other standardized motor assessment tools, such as the Movement Assessment Battery for Children (MABC), to establish concurrent validity.[1][8]

This compound Screening Workflow

The following diagram illustrates the typical workflow for using the this compound as a screening tool in a clinical or research setting.

References

- 1. Parent Questionnaire Designed to Screen for Coordination Disorders in Children - this compound - The Developmental Coordination Disorder Questionnaire [this compound.ca]

- 2. This compound.ca [this compound.ca]

- 3. canchild.ca [canchild.ca]

- 4. drshahid.ca [drshahid.ca]

- 5. This compound.ca [this compound.ca]

- 6. dyspraxiadcdamerica.org [dyspraxiadcdamerica.org]

- 7. seatoskypediatrics.ca [seatoskypediatrics.ca]

- 8. Psychometric properties of the revised Developmental Coordination Disorder Questionnaire - PubMed [pubmed.ncbi.nlm.nih.gov]

The Little Developmental Coordination Disorder Questionnaire (Little DCDQ): A Technical Guide for Researchers and Clinicians

An in-depth overview of a key screening tool for the early identification of motor coordination difficulties in preschool-aged children.

Introduction

The Little Developmental Coordination Disorder Questionnaire (Little DCDQ) is a parent-report screening tool designed to identify preschool children, aged three to four years, who are at risk for Developmental Coordination Disorder (DCD). Early identification of motor difficulties is crucial, as it allows for timely intervention which may ameliorate the social, academic, and psychological challenges often associated with DCD. Originally developed in Hebrew, the Little this compound is a downward age extension of the widely used Developmental Coordination Disorder Questionnaire (this compound'07), adapted to be functionally appropriate for the motor skills expected of preschoolers.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Little this compound, including its psychometric properties, detailed experimental and scoring protocols, and conceptual frameworks. All data is presented to facilitate rigorous evaluation and application of the tool in clinical and research settings.

Core Concepts and Structure

The Little this compound consists of 15 items that describe a child's performance in functional motor tasks relevant to home, preschool, and play environments. Parents are asked to compare their child's motor skills to those of their peers of the same age and sex, using a 5-point Likert scale.[2] Scores for each item are summed to produce a total score, with lower scores indicating a higher risk of motor coordination difficulties.

The conceptual structure of the questionnaire has been explored through factor analysis in various validation studies. The original Israeli version proposed a three-factor structure: Control During Movement, Fine Motor, and General Coordination.[3] In contrast, the Canadian validation study found a two-factor structure to be a better fit, comprising Gross Motor Skills and Fine Motor Skills.[4][5] This variability highlights the importance of considering the specific version and cultural context when interpreting subscale scores.

Psychometric Properties: A Comparative Analysis

The Little this compound has been translated and validated in numerous countries, demonstrating its utility as a cross-cultural screening tool. The following tables summarize the key psychometric properties from validation studies of the original Israeli version, the Canadian version, and several other translations.

Table 1: Reliability of the Little this compound Across Versions

| Version/Study | Internal Consistency (Cronbach's α) | Test-Retest Reliability (ICC) |

| Original (Israeli) | 0.93 (Total Score) | 0.84 - 0.98 |

| Canadian | 0.94 (Total Score) | 0.96 |

| Chinese | 0.939 (Total Score) | Guttman split-half coefficient: 0.934 |

| Taiwanese | Not specified | 0.97 (Total Score) |

| Dutch | 0.91 (Total Score) | Not specified |

| South African | > 0.80 (Total Score) | Not specified |

| French European | 0.74 - 0.89 (Subscales) | Not specified |

ICC: Intraclass Correlation Coefficient

Table 2: Validity of the Little this compound - Correlation with the Movement Assessment Battery for Children, 2nd Edition (MABC-2)

| Version/Study | Concurrent Validity (Correlation with MABC-2 Total Score) | Notes |

| Canadian | Significant correlation | Lower scores on the Little this compound were significantly correlated with poorer performance on the MABC-2. |

| Taiwanese | Significant correlation | Children in the "non-DCD" group on the MABC-2 scored significantly higher on the Lthis compound-TW. |

| Dutch | Correlation increased with age | The correlation between the Little this compound-NL and the MABC-2 was stronger for older preschool children. |

| South African | r = 0.30 | Small to moderate correlations were found between the Little this compound and the MABC-2. |

| French European | Significant correlation | Supported the convergent validity of the questionnaire. |

Table 3: Screening Accuracy and Cut-Off Scores

| Version/Study | Cut-Off Score | Sensitivity | Specificity |

| Canadian | ≤ 67 (Boys), ≤ 68 (Girls) | 80% - 86% | 49% - 63% |

| Taiwanese | 15th Percentile | 96% | 68% |

| Dutch | Not specified | 80% (fixed) | Increased with age (did not exceed 60%) |

| South African | Not specified | 57.1% | 81.3% |

| French European | ≤ 67 | 81.3% | 77.8% |

Experimental and Administrative Protocols

The following protocols are synthesized from the methodologies reported in key validation studies, primarily the Canadian validation study by Wilson et al. (2015), which provides a robust framework.

Participant Recruitment and Sample Characteristics

Validation studies typically involve the recruitment of two main groups of children aged 3 years 0 months to 4 years 11 months:

-

Typically Developing (TD) Group: Children recruited from the general community through preschools or health clinics, with no known developmental, neurological, or physical disabilities.

-

At-Risk (AR) Group: Children referred to developmental services or specialized programs for suspected or identified motor delays.

Exclusion criteria commonly include significant neurological conditions (e.g., cerebral palsy), intellectual disability, or genetic syndromes that would better account for motor difficulties.

Administration Protocol

-

Informed Consent: Obtain informed consent from the parent or legal guardian of the child.

-

Parental Completion: The questionnaire is completed by a parent or guardian who is familiar with the child's day-to-day motor performance.

-

Instructions to the Rater: The instructions at the top of the questionnaire are crucial for valid results. The parent is explicitly asked to compare their child's coordination with that of other children of the same age and sex. This comparative judgment is fundamental to the tool's design.

-

Item Completion: The rater circles the number from 1 to 5 that best describes the child's performance for each of the 15 items. It is important to ensure all items are completed.

Scoring Protocol

-

Item Scoring: Each of the 15 items is rated on a 5-point Likert scale.

-

Total Score Calculation: The total score is the sum of the scores from all 15 items. The possible range for the total score is 15 to 75.

-

Score Interpretation: A lower total score indicates a greater degree of perceived motor difficulty. The total score is compared to the established cut-off score for the specific version of the questionnaire being used to determine if the child is "at risk" for DCD.

-

Subscale Scores (Optional): Depending on the factor structure being applied (e.g., the two-factor Canadian model or the three-factor original model), scores for the individual factors (e.g., Gross Motor, Fine Motor) can be calculated by summing the scores of the items that load onto that factor.

Comparative Motor Assessment Protocol

To establish concurrent validity, a subgroup of children from both the TD and AR groups should be assessed with a standardized, norm-referenced measure of motor proficiency.

-

Gold Standard Assessment: The Movement Assessment Battery for Children - 2nd Edition (MABC-2) is the most commonly used "gold standard" for this purpose. The Bruininks-Oseretsky Test of Motor Proficiency - 2nd Edition (BOT-2) is also utilized.

-

Standardized Administration: The MABC-2 or BOT-2 must be administered and scored by a trained and reliable assessor according to the instructions in the test manual.

-

Classification: Children are typically classified into motor impairment groups (e.g., "definite motor impairment," "at risk for motor impairment," or "typical motor skills") based on their percentile scores on the standardized test. For preschoolers, a common criterion for significant motor impairment on the MABC-2 is a total score at or below the 5th percentile.

Visualizations: Workflows and Conceptual Models

The following diagrams illustrate the workflow for using the Little this compound in a screening-to-diagnosis pathway and the different conceptual models of the questionnaire's structure.

Conclusion

The Little this compound is a reliable and valid parent-report questionnaire for the early identification of preschool-aged children at risk for Developmental Coordination Disorder. Its strong psychometric properties, demonstrated across multiple languages and cultural contexts, make it a valuable tool for researchers and clinicians. While it serves as an effective screener, it is important to note that the Little this compound is not a diagnostic tool. A low score on the questionnaire should always be followed by a comprehensive assessment with a standardized motor test, conducted by a qualified professional, to determine if a child meets the diagnostic criteria for DCD. The continued use and study of the Little this compound will further enhance our ability to support children with motor coordination difficulties from an early age.

References

- 1. Frontiers | Assessing the usefulness of the Little Developmental Coordination Disorder Questionnaire-Chinese in Chinese preschoolers: a sex-and age-specific analysis [frontiersin.org]

- 2. This compound & Little this compound - APCP [paediatric-measures.apcp.org.uk]

- 3. Parent Questionnaire Designed to Screen for Coordination Disorders in Children - this compound - The Developmental Coordination Disorder Questionnaire [this compound.ca]

- 4. yycpediatrics.com [yycpediatrics.com]

- 5. This compound - this compound - The Developmental Coordination Disorder Questionnaire [this compound.ca]

Methodological & Application

Application Notes and Protocols for the Developmental Coordination Disorder Questionnaire (DCDQ'07)

For Researchers, Scientists, and Drug Development Professionals

The Developmental Coordination Disorder Questionnaire (DCDQ'07) is a validated, parent-report screening tool designed to identify children aged 5 to 15 years who are at risk for Developmental Coordination Disorder (DCD).[1][2] Developed by Brenda N. Wilson and colleagues, this questionnaire assesses a child's coordination in everyday functional activities.[3][4] Its brevity and ease of use make it a valuable instrument in research, clinical, and drug development settings for screening large populations and for preliminary assessment of motor coordination.

I. Introduction to the this compound'07

The this compound'07 is the revised version of the original this compound and is considered a more robust instrument.[5] It consists of 15 items that parents rate on a 5-point Likert scale, comparing their child's motor performance to that of their peers.[3][6] The questionnaire is designed to be completed by parents, as their report was used to develop the scoring system.[5] While it can be completed independently by a parent, it can also be administered by a researcher or clinician.[3] It is important to note that the this compound'07 is a screening tool and not a diagnostic instrument.[3] A low score on the this compound'07 suggests the need for further assessment with a standardized motor test, such as the Movement Assessment Battery for Children-2 (MABC-2) or the Bruininks-Oseretsky Test of Motor Proficiency-2 (BOT-2).[7]

For preschool children aged 3 and 4, a separate version called the "Little this compound" is available.[2][8][9]

II. Quantitative Data Summary